molecular formula C15H10ClN3OS2 B2773077 6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 852046-46-9

6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2773077
CAS No.: 852046-46-9
M. Wt: 347.84
InChI Key: JIYVWXRBVBPVCX-UHFFFAOYSA-N
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Description

6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with 6-methoxybenzo[d]thiazol-2-ylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and methoxy groups enhances its potential as an anti-inflammatory and anticancer agent compared to other similar compounds .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYVWXRBVBPVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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